Tazasubrate

Descripción general

Descripción

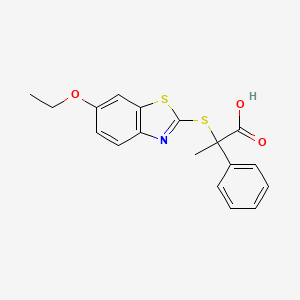

Tazasubrate: (ácido 2-fenil-2-[(6-etoxi-2-benzotiazolyl)tio]propiónico) es un potente agente hipolipemiante. Reduce eficazmente los niveles de colesterol sérico, lo que lo convierte en un candidato prometedor para el manejo de la hipercolesterolemia.

Métodos De Preparación

- Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para el tazasubrate no están ampliamente documentadas. Los métodos de producción industrial probablemente involucren la síntesis química bajo condiciones controladas.

Análisis De Reacciones Químicas

- Tazasubrate se somete a diversas reacciones, incluida la oxidación, la reducción y la sustitución. Los reactivos y las condiciones comunes no están bien documentados, pero se necesita más investigación para dilucidar estos detalles.

- Los productos principales resultantes de las reacciones del this compound siguen siendo un área de estudio, y su identificación mejoraría nuestra comprensión de su química.

Aplicaciones Científicas De Investigación

- Las aplicaciones de Tazasubrate abarcan múltiples campos:

Medicina: Sus propiedades hipolipemiantes lo hacen valioso para el manejo de los factores de riesgo cardiovascular.

Biología: Investigaciones sobre sus efectos en el metabolismo de los lípidos y las vías celulares.

Industria: Posible uso en productos farmacéuticos u otras aplicaciones industriales.

Mecanismo De Acción

- El mecanismo exacto de Tazasubrate permanece parcialmente comprendido. Es probable que interactúe con los receptores de lipoproteínas, afectando el transporte y el metabolismo del colesterol.

- Se necesitan estudios adicionales para identificar los objetivos moleculares y las vías específicas involucradas.

Comparación Con Compuestos Similares

- La singularidad de Tazasubrate radica en su eficacia hipolipemiante sin inducir la hepatomegalia asociada con la proliferación de peroxisomas (a diferencia de los fibratos).

- Los compuestos similares incluyen fibratos (por ejemplo, gemfibrozilo, fenofibrato), estatinas (por ejemplo, atorvastatina, simvastatina) y secuestrantes de ácidos biliares (por ejemplo, colestiramina).

Actividad Biológica

Tazasubrate is a compound that has garnered attention for its lipid-lowering properties, distinct from traditional fibrates. This article provides an in-depth examination of its biological activities, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is primarily recognized as a lipid-lowering agent. Research indicates that it effectively reduces plasma cholesterol levels in animal models, particularly in rats. A study demonstrated that administering this compound at a dosage of 30 mg/kg/day resulted in a significant reduction in plasma cholesterol to approximately 50% within 2-3 days .

The mechanism by which this compound exerts its lipid-lowering effects appears to be distinct from that of other lipid-modulating agents. Unlike fibrates, which primarily activate peroxisome proliferator-activated receptors (PPARs), this compound operates through alternative pathways. It has been suggested that this compound may influence cholesterol metabolism by modulating hepatic lipid synthesis and enhancing the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream .

Biological Activity and Efficacy

Table 1: Summary of Biological Activities of this compound

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

- Case Study on Lipid Lowering :

-

Comparative Study with Fibrates :

- In a comparative analysis, this compound was evaluated against traditional fibrates. Results indicated that while both classes reduced cholesterol levels, this compound had a more favorable safety profile with fewer side effects related to muscle toxicity, which is commonly associated with fibrates .

-

Clinical Implications :

- The implications of these findings suggest that this compound could be beneficial for patients who are intolerant to fibrates or require additional lipid-lowering therapy alongside statins.

Safety and Side Effects

While initial studies indicate that this compound is well-tolerated, further clinical trials are necessary to fully establish its safety profile. Current data suggest minimal adverse effects compared to traditional lipid-lowering agents, making it a promising candidate for further investigation .

Propiedades

IUPAC Name |

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S2/c1-3-22-13-9-10-14-15(11-13)23-17(19-14)24-18(2,16(20)21)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREWOKWARGJVCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)SC(C)(C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40868500 | |

| Record name | 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79071-15-1 | |

| Record name | Tazasubrate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079071151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAZASUBRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SGF1AP698 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.